N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
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Overview
Description
N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex organic compound that belongs to the class of benzodioxepin derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with appropriate carboxylic acid derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can be performed using halogenated derivatives to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)
Solvents: Tetrahydrofuran (THF), dichloromethane (DCM), ethanol (EtOH)
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects . Molecular docking studies have shown that the compound can bind to active sites of enzymes like DNA gyrase and sterol-14-alpha-demethylase, which are involved in microbial growth and metabolism .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
3,4-dihydro-2H-1,5-benzodioxepin-7-amine: A precursor in the synthesis of the target compound.
2,3-dihydro-1,4-benzodioxine-6-carboxylic acid: Another related compound with similar structural features.
Uniqueness
N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is unique due to its specific combination of benzodioxepin and benzodioxine moieties, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and potential therapeutic applications .
Properties
Molecular Formula |
C20H21NO5 |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
InChI |
InChI=1S/C20H21NO5/c1-13-9-17-19(24-6-2-5-23-17)11-15(13)12-21-20(22)14-3-4-16-18(10-14)26-8-7-25-16/h3-4,9-11H,2,5-8,12H2,1H3,(H,21,22) |
InChI Key |
XAHCFDMFXRABIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1CNC(=O)C3=CC4=C(C=C3)OCCO4)OCCCO2 |
Origin of Product |
United States |
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